2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide
Description
Molecular Identity and Historical Discovery
2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide is a benzimidazole derivative characterized by a sulfinyl (-S=O) group at position 2 of the benzimidazole core, linked to an acetamide moiety substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₅N₃O₃S , with a molecular weight of 329.37 g/mol . The IUPAC name reflects this structure: N-(4-methoxyphenyl)-2-[(1H-benzimidazol-2-yl)sulfinyl]acetamide.
The compound’s discovery emerged from efforts to optimize benzimidazole-based therapeutics, particularly in the context of sulfoxide derivatives. Early synthetic routes for analogous compounds involved coupling 2-mercaptobenzimidazole with halogenated acetamides, followed by oxidation to introduce the sulfinyl group. For instance, the chemoselective oxidation of sulfide precursors using m-chloroperbenzoic acid became a key step in generating sulfoxide derivatives with enhanced bioactivity. The inclusion of the 4-methoxyphenyl group in the acetamide side chain was likely inspired by structure-activity relationship (SAR) studies, which highlighted the role of methoxy substituents in improving pharmacokinetic properties.
Properties
CAS No. |
143941-52-0 |
|---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-12-8-6-11(7-9-12)17-15(20)10-23(21)16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
YPKQHAUXBSTFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or reflux conditions. For example, 4-(5-chloro-1H-benzimidazole-2-yl)-benzene-1,2-diamine derivatives have been prepared by reacting substituted o-phenylenediamines with appropriate aldehydes or acid derivatives.
Introduction of Sulfinyl Group at 2-Position
The sulfinyl group (–S(=O)–) is introduced by oxidation of the corresponding thioether (sulfide) intermediate. The sulfide can be prepared by nucleophilic substitution of 2-chloromethyl benzimidazole derivatives with thiol-containing benzimidazole or by direct coupling with mercapto-benzimidazole derivatives.
For example, 2-(1H-benzimidazol-2-ylthio)acetamido derivatives are synthesized by reacting 2-mercaptobenzimidazole with chloroacetamido benzoic acid derivatives, followed by oxidation to the sulfinyl form.
Oxidation is typically achieved using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to selectively convert sulfides to sulfoxides (sulfinyl) without overoxidation to sulfones.
Coupling with 4-Methoxyphenyl Acetamide
The acetamide moiety attached to the 4-methoxyphenyl group is introduced via acylation reactions:
The 4-methoxyphenyl amine (p-anisidine) is reacted with acyl chlorides derived from benzimidazole sulfinyl acetic acid derivatives.
The acyl chloride intermediate is prepared by treating the corresponding carboxylic acid with thionyl chloride under reflux, followed by reaction with the amine in an appropriate solvent (e.g., methanol or ethanol) to yield the amide.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | p-Aminobenzoic acid + chloroacetyl chloride, Et3N, ethanol, 0°C to RT, 1 h | Formation of 4-(2-chloroacetamido)benzoic acid intermediate | ~85% |
| 2 | 4-(2-chloroacetamido)benzoic acid + 2-mercaptobenzimidazole + K2CO3, reflux in ethanol, 5-6 h | Nucleophilic substitution to form 4-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoic acid | ~75% |
| 3 | Above acid + thionyl chloride, reflux 2-3 h | Conversion to acyl chloride intermediate | Quantitative |
| 4 | Acyl chloride + 4-methoxyaniline, reflux in methanol/ethanol, monitored by TLC | Formation of final amide compound | 70-85% |
This sequence is consistent with the preparation of benzimidazole sulfinyl acetamide derivatives, with the sulfinyl oxidation step performed after the thioether intermediate is formed.
Oxidation to Sulfinyl Derivative
| Oxidant | Conditions | Notes | Yield (%) |
|---|---|---|---|
| H2O2 (30%) | Room temperature, aqueous or organic solvent | Mild oxidation, selective for sulfoxide | 60-80% |
| m-CPBA | Dichloromethane, 0°C to RT | More controlled oxidation, avoids overoxidation | 70-90% |
The oxidation step is critical to obtain the sulfinyl (S=O) functionality without further oxidation to sulfone (S(=O)2).
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
- Chromatographic techniques (silica gel column chromatography) are used to separate intermediates and final products.
- Characterization includes FT-IR, ^1H and ^13C NMR, elemental analysis, and mass spectrometry to confirm structure and purity.
Summary Table of Key Steps
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(2-chloroacetamido)benzoic acid | p-Aminobenzoic acid, chloroacetyl chloride, Et3N | Ethanol, 0°C to RT | ~85 | Formation of chloroacetamido acid |
| 2 | 4-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoic acid | 2-Mercaptobenzimidazole, K2CO3 | Reflux, ethanol, 5-6 h | ~75 | Nucleophilic substitution |
| 3 | Acyl chloride intermediate | Thionyl chloride | Reflux, 2-3 h | Quantitative | Conversion to acid chloride |
| 4 | 2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide | 4-Methoxyaniline | Reflux, methanol/ethanol | 70-85 | Amide formation |
| 5 | Sulfinyl oxidation | H2O2 or m-CPBA | RT or 0°C to RT | 60-90 | Selective oxidation to sulfoxide |
Research Findings and Notes
The synthetic route is robust and adaptable to various substituted benzimidazole derivatives, allowing structural diversity for pharmaceutical applications.
The oxidation step requires careful monitoring to avoid overoxidation; mild oxidants and controlled temperatures are preferred.
The use of thionyl chloride for acyl chloride formation is a standard and efficient method, facilitating high-yield amide bond formation with substituted anilines.
Purification by recrystallization and chromatography ensures high purity, essential for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while reduction can yield a benzimidazole derivative .
Scientific Research Applications
Overview
2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features, including a benzimidazole moiety and a sulfinyl group, contribute to its diverse applications.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its structural components can be utilized in the development of new chemical entities with enhanced properties or functionalities. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core followed by functionalization with the sulfinyl group.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . The benzimidazole structure is known for its ability to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
Medicine
The therapeutic potential of this compound is being explored in the treatment of various diseases, including:
- Cancer : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.
- Infectious Diseases : Its ability to modulate enzyme activity may also extend to antimicrobial applications, making it a candidate for developing new antibiotics.
Industry
In industrial applications, the compound is utilized in the development of advanced materials that possess specific properties such as enhanced stability or reactivity. This can include applications in pharmaceuticals and materials science.
Case Studies and Research Findings
Recent studies have highlighted the compound’s potential across different fields:
- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer effects against various cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting colorectal carcinoma cell lines .
- Antimicrobial Properties : Studies on related benzimidazole derivatives reveal substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be effective against infections .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that compounds containing the benzimidazole framework can effectively inhibit dihydrofolate reductase, an important target in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs. Sulfanyl : The sulfinyl group in the target compound and N-(4-benzyloxy-phenyl) derivatives correlates with higher antiulcer activity compared to sulfanyl analogues, likely due to enhanced electrophilicity and interaction with H+/K+ ATPase in gastric cells .
- Substituent Effects : Replacing the 4-methoxyphenyl group with a 4-benzyloxyphenyl moiety (as in ) improves antiulcer efficacy, possibly due to increased steric bulk and lipophilicity enhancing target binding . Conversely, the 4-butoxyphenyl variant () lacks reported activity data, suggesting chain length impacts bioavailability.
- Aminophenyl-Sulfanyl Hybrid: The compound in , featuring an aminophenyl-sulfanyl group, shifts activity toward antimicrobial applications, underscoring the role of substituent polarity in target specificity .
Pharmacological Performance
Antiulcer Activity
The target compound demonstrates moderate to significant antiulcer activity in preclinical models, comparable to derivatives like N-(4-benzyloxy-phenyl)-4-(5-methoxy-1H-benzimidazole-2-sulfinyl)-butyramide. However, the latter’s extended alkyl chain (butyramide vs. acetamide) may enhance duration of action .
Antimicrobial Activity
All benzimidazole-sulfinyl/sulfanyl derivatives exhibit moderate antibacterial and antifungal activity, with minimal variation across substituents. This suggests a baseline antimicrobial mechanism tied to the benzimidazole core’s interference with microbial DNA or enzyme function .
Anticancer Potential
While direct data on the target compound’s anticancer effects are absent, structurally similar alkylsulfonyl benzimines (e.g., compound 29 in ) show cytotoxic activity in human tumor cell lines via microculture tetrazolium assays . The sulfinyl group’s redox activity may contribute to pro-apoptotic effects, warranting further study.
Research Findings and Data Tables
Table 2: Comparative Pharmacological Data
Notes:
Biological Activity
2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide
- Molecular Formula: C16H15N3O3S
- Molecular Weight: 329.4 g/mol
- CAS Number: 143941-52-0
The compound features a benzimidazole moiety, a sulfinyl group, and a methoxyphenyl acetamide structure, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole structure is known for its ability to bind to enzymes and receptors, potentially modulating their activity. The presence of the sulfinyl group may enhance binding affinity and specificity, allowing for targeted therapeutic effects.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair. For instance, a study indicated that certain benzimidazole derivatives effectively inhibited mammalian type I DNA topoisomerase, leading to cytotoxic effects on cancer cell lines such as HeLa and MCF7 .
Antimicrobial Properties
Benzimidazole derivatives are recognized for their antibacterial, antifungal, and antihelmintic activities. The compound's structure allows it to interfere with microbial growth mechanisms. A study highlighted the broad-spectrum antimicrobial activity of benzimidazole derivatives against various pathogens, suggesting that modifications in the chemical structure can enhance efficacy against specific strains .
Enzyme Inhibition
The compound has been investigated as a potential enzyme inhibitor. For example, its structural analogs have shown promise in inhibiting the enzyme ALOX15, which is involved in inflammatory processes. The inhibitory potency was assessed through IC50 values in various assays, indicating that structural modifications can significantly affect enzyme interaction and inhibition efficiency .
Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to traditional chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF7 | 6.8 |
| A431 | 7.5 |
Study on Antimicrobial Activity
Another study assessed the antimicrobial activity of various benzimidazole derivatives against common bacterial strains. The results showed that modifications in the methoxy group significantly influenced antibacterial potency.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Benzimidazole Analog A | S. aureus | 20 |
| Benzimidazole Analog B | P. aeruginosa | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
